

# An In-depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite

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## Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

Cat. No.: B15599685

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## Introduction

DMTr-LNA-U-3'-CED-Phosphoramidite (CAS Number: 206055-76-7) is a crucial monomer used in the chemical synthesis of modified oligonucleotides.[1][2][3] It is a key building block for introducing Locked Nucleic Acid (LNA) uridine residues into a growing DNA or RNA chain.[3] LNA is a class of nucleic acid analogs that contains a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[4] This structural modification results in a locked, bicyclic conformation that confers unique and highly desirable properties to the resulting oligonucleotide.

Oligonucleotides containing LNA modifications exhibit significantly increased thermal stability when hybridized to complementary DNA or RNA strands.[4] This enhanced binding affinity allows for the design of shorter probes with high specificity, making them invaluable tools in a wide range of molecular biology applications and therapeutic development.[4][5] The use of LNA-modified oligonucleotides is particularly prominent in antisense drug development, diagnostic probes, and various hybridization assays that demand high precision and reproducibility.[4][5]

## Core Properties and Specifications

The fundamental properties of DMTr-LNA-U-3'-CED-Phosphoramidite are summarized below. This data is essential for accurate experimental planning, including calculation of molar

quantities for synthesis and ensuring the correct storage conditions to maintain reagent integrity.

Property	Value
CAS Number	206055-76-7
Molecular Formula	C40H47N4O9P
Molecular Weight	758.80 g/mol
Appearance	Solid
Storage Conditions	-20°C
Shipping Conditions	Ambient Temperature

Data sourced from multiple chemical suppliers.[\[2\]](#)[\[3\]](#)

## Applications in Research and Drug Development

The unique characteristics of LNA-modified oligonucleotides, synthesized using monomers like DMT-LNA-U-3'-CED-Phosphoramidite, have led to their adoption in numerous advanced applications:

- **Antisense Oligonucleotides:** LNA's high binding affinity enhances the potency and stability of antisense drugs, which are designed to modulate gene expression at the mRNA level.[\[4\]](#)
- **Diagnostic Probes:** In techniques like in situ hybridization (ISH) and quantitative PCR (qPCR), LNA-containing probes offer superior specificity and mismatch discrimination, enabling the detection of single nucleotide polymorphisms (SNPs).[\[4\]](#)
- **RNA Therapeutics:** The development of RNA-based drugs, including small interfering RNAs (siRNAs), benefits from the incorporation of LNA to improve stability and target engagement. [\[5\]](#)
- **Gene Editing:** LNA-modified oligonucleotides are being explored for their potential to enhance the precision and efficiency of gene-editing technologies.[\[5\]](#)

- **Molecular Beacons and Biosensors:** The conformational rigidity and high melting temperature ( $T_m$ ) imparted by LNA are advantageous in the design of sensitive and specific molecular beacons and nucleic acid-based biosensors.<sup>[4][5]</sup>

## Experimental Protocols: Oligonucleotide Synthesis

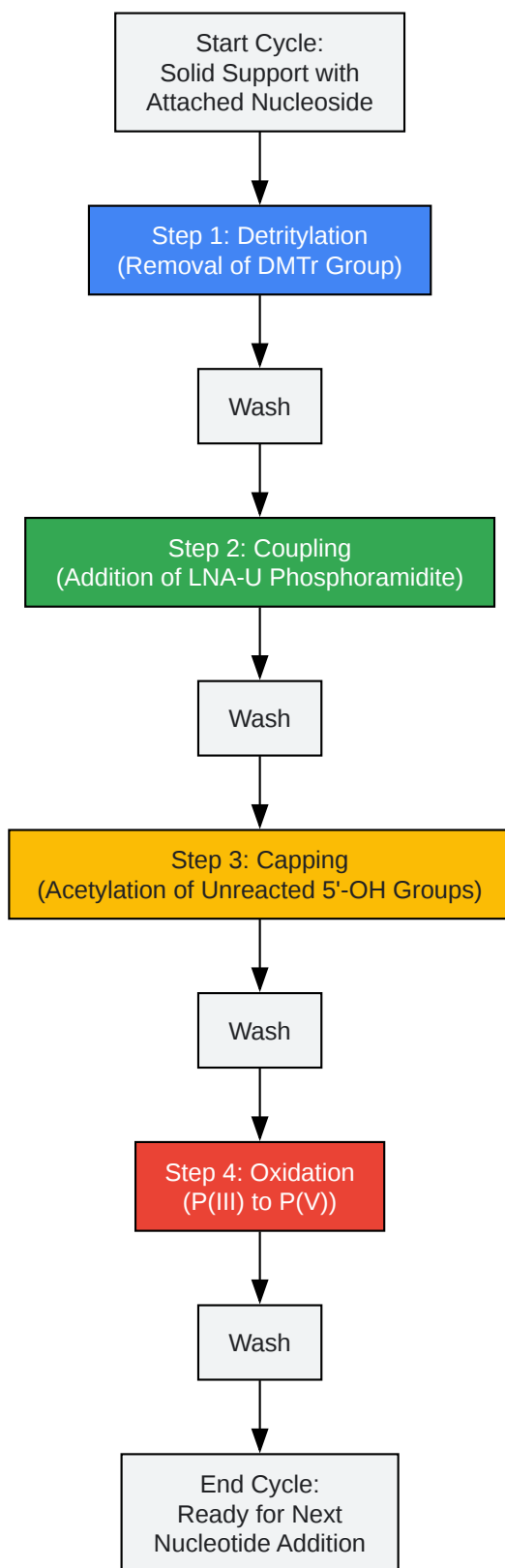
DMTr-LNA-U-3'-CED-Phosphoramidite is compatible with standard automated solid-phase oligonucleotide synthesis using the phosphoramidite method.<sup>[4][6]</sup> However, due to the steric hindrance of the LNA monomer, modifications to the standard protocol are required to ensure high coupling efficiency.<sup>[4]</sup>

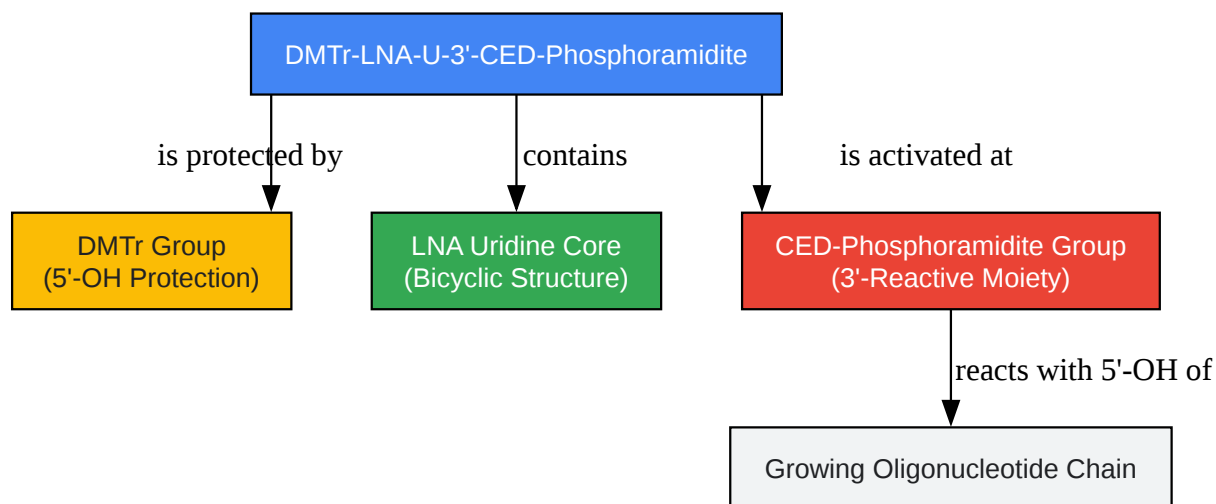
### Preparation of Reagents

- **Phosphoramidite Solution:** Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by your DNA synthesizer manufacturer.
- **Activator Solution:** A 0.2–0.7 M solution of an acidic azole catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole, in acetonitrile is typically used.<sup>[6]</sup>

### Automated Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.





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